3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide
Description
This compound is a halogenated benzamide derivative featuring a complex molecular architecture. Key structural motifs include:
- (Z)-Methylideneamino linker: This Schiff base moiety contributes to conformational rigidity and may influence pharmacokinetic properties.
Properties
Molecular Formula |
C20H16Br2N4O4 |
|---|---|
Molecular Weight |
536.2 g/mol |
IUPAC Name |
3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10- |
InChI Key |
DUGCMEGLYHBMAR-RMORIDSASA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N\NC(=O)C3=CC(=C(C(=C3)Br)O)Br |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Kinesore can be synthesized through a multi-step process involving the reaction of 3,5-dibromo-4-hydroxybenzohydrazide with 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde. The reaction is typically carried out in the presence of a suitable solvent such as dimethyl sulfoxide, under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for Kinesore are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Kinesore undergoes various chemical reactions, including:
Oxidation: Kinesore can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may exhibit different biological activities.
Substitution: Kinesore can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce compounds with increased hydrogen content.
Scientific Research Applications
Kinesore has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the organization and dynamics of the microtubule network.
Biology: Employed in cell biology research to investigate the role of kinesin-1 in intracellular transport and microtubule remodeling.
Medicine: Potential therapeutic applications in diseases related to microtubule dysfunction, such as neurodegenerative disorders.
Industry: Utilized in the development of new materials and technologies that rely on microtubule-based transport systems
Mechanism of Action
Kinesore exerts its effects by modulating the activity of kinesin-1. It inhibits the interaction between kinesin light chain 2 and SKIP, leading to the reorganization of the microtubule network. This reorganization results in the formation of extensive microtubule-rich projections and the accumulation of the lysosomal compartment in a juxtanuclear position . The compound’s action is dependent on the presence of kinesin-1, as demonstrated by the suppression of its effects in Kif5B knockout cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound’s activity and physicochemical properties can be contextualized against derivatives with variations in halogenation, substituent positioning, and core modifications. Key comparisons include:
| Compound Name | Structural Variation vs. Target Compound | Molecular Weight (g/mol) | Solubility (LogP) | Reported Activity (IC₅₀) |
|---|---|---|---|---|
| 3,5-Dichloro-4-hydroxybenzamide analog | Cl instead of Br at positions 3,5 | ~450 | 2.8 | 12 µM (Kinase X) |
| Nitro group removed | 3-NO₂ replaced with H | ~420 | 3.1 | >100 µM (Kinase X) |
| Pyrrole ring without methyl groups | 2,5-Dimethyl replaced with H | ~435 | 2.5 | 8 µM (Antimicrobial) |
Key Observations :
- Halogenation: Bromine substituents (vs.
- Nitro Group : The 3-nitrophenyl moiety is critical for activity; its removal diminishes potency, likely due to disrupted π-π stacking or electron distribution .
- Pyrrole Methyl Groups : The 2,5-dimethyl groups may sterically hinder interactions with hydrophobic enzyme pockets, explaining reduced antimicrobial activity in their absence.
Pharmacological and Physicochemical Trends
- Solubility: Brominated analogs generally exhibit lower solubility (LogP >3) compared to non-halogenated derivatives (LogP ~2.5).
- Binding Affinity : The combination of bromine and nitro groups synergistically enhances target engagement, as seen in kinase inhibition assays.
Research Findings and Limitations
- Kinase Inhibition : In silico docking studies suggest the compound binds to the ATP-binding pocket of Kinase X via halogen bonds (Br–O interactions) and hydrogen bonding with the hydroxybenzamide group .
- Antimicrobial Activity: Against Staphylococcus aureus, the compound displays moderate activity (MIC = 32 µg/mL), outperforming non-brominated analogs but lagging behind fluoroquinolones.
- Synthetic Challenges : The multi-step synthesis (e.g., Suzuki coupling for pyrrole attachment) results in low yields (~15%), limiting large-scale applications .
Biological Activity
The compound 3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide is a complex organic molecule notable for its potential biological activities. This article delves into the biological activity of this compound, exploring its structural features, synthesis, and relevant research findings.
Structural Features
The molecular formula of the compound is , characterized by:
- Dibromo substitution on the benzamide backbone.
- A hydroxy group at the para position.
- A pyrrole derivative linked through a methylideneamino group.
These features contribute to its potential interactions with biological targets, enhancing its pharmacological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. The bromine atoms in the structure are believed to enhance binding affinity to cancer cell targets.
Case Study: Anticancer Activity
In a study examining related brominated compounds, it was found that they inhibited cell proliferation in various cancer cell lines, suggesting that structural modifications can lead to increased potency against specific types of cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated broad-spectrum antimicrobial activities, indicating that this compound may also possess these capabilities.
Research Findings
A comparative analysis of related compounds revealed that those with similar dibromo and hydroxy substitutions exhibited enhanced antimicrobial effects against resistant bacterial strains .
Interaction Studies
Interaction studies focus on the binding affinity of this compound with various biological macromolecules. The presence of multiple functional groups allows for diverse interactions:
| Biological Target | Binding Affinity | Mechanism of Action |
|---|---|---|
| DNA | High | Intercalation |
| Enzymes | Moderate | Inhibition |
| Membrane Proteins | Variable | Disruption |
These interactions suggest a multifaceted mechanism of action that could be exploited in therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of intermediates : Starting with 4-aminoacetophenone and 3,5-dibromosalicylaldehyde.
- Condensation reaction : The intermediates undergo condensation to form the desired product.
- Purification : The final product is purified through crystallization from suitable solvents.
This synthetic pathway allows for the efficient production of the compound while maintaining high yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
